Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The bromine atoms in bromobenzo-bis-thiadiazoles have been found to improve the electrical deficiency of these compounds without affecting their aromaticity . This increases their reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
It is known that thiadiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 21495 , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with thiadiazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a dark place , suggesting that light exposure may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the reaction being performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient mixing, and optimized reaction times to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with the reactions being carried out in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.
Coupling Reactions: Products include more complex molecules formed by the coupling of the thiadiazole ring with other aromatic or aliphatic groups.
Scientific Research Applications
Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but lacks the lithium ion.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a carboxylate group.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains an amino group and a thiol group.
Uniqueness
Lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The lithium ion can enhance the solubility of the compound in polar solvents and may also affect its interaction with biological targets.
Properties
IUPAC Name |
lithium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S.Li/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBTGNUIHVKMI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=NN=C(S1)Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrLiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248327-17-3 |
Source
|
Record name | lithium 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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